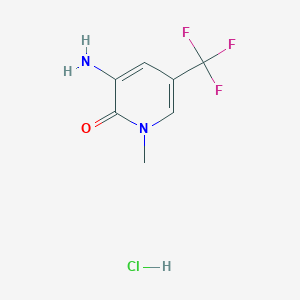

3-Amino-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one hcl

Description

3-Amino-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one HCl is a substituted pyridinone derivative characterized by a trifluoromethyl group at the 5-position, a methyl group at the 1-position, and an amino group at the 3-position of the pyridinone ring. Its molecular formula is C₇H₇ClF₃N₂O, with a molecular weight of 273.59 g/mol (derived from and ). The compound is commercially available in high purity (≥98%) and is utilized in pharmaceutical research, particularly in the development of anti-fibrotic and anti-allodynic agents (). Its hydrochloride salt form enhances solubility and stability for in vitro and in vivo studies.

Properties

IUPAC Name |

3-amino-1-methyl-5-(trifluoromethyl)pyridin-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2O.ClH/c1-12-3-4(7(8,9)10)2-5(11)6(12)13;/h2-3H,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLJSWINQBQPMFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C(C1=O)N)C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClF3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Route 1: Cyclocondensation of β-Ketoamide Intermediates

A three-step sequence involves:

-

Formation of β-ketoamide : Reacting 6-bromopicolinic acid with oxalyl chloride generates the acyl chloride, which couples with 5-chloro-2-(trifluoromethyl)pyridin-3-amine in dichloromethane (DCM) using N,N-diisopropylethylamine (DIEA).

-

Cyclization : Heating the intermediate in DMSO with sodium carbonate induces cyclization to form the pyridin-2-one ring.

-

Methylation : Treatment with methyl iodide in acetonitrile (MeCN) and cesium carbonate (Cs2CO3) installs the N1-methyl group.

Key Data :

Route 2: Buchwald-Hartwig Amination of Halogenated Pyridines

This method prioritizes late-stage amination:

-

Bromination : NBS (1.2 eq) in acetonitrile selectively brominates 2-(2-pyridyl)imidazo[1,2-a]pyridine at position 5.

-

Amination : Palladium-catalyzed coupling of 5-bromo-1-methylpyridin-2-one with ammonia using BrettPhos Pd G3 and tert-amyl alcohol at 90°C introduces the amino group.

-

Trifluoromethylation : A trifluoromethyl copper reagent replaces bromide under Ullmann conditions.

Key Data :

Introduction of the Trifluoromethyl Group

The trifluoromethyl group at C5 is introduced via:

-

Cross-coupling : Using 1-(trifluoromethyl)cyclopropyl)methanol and DIAD in tetrahydrofuran (THF).

-

Electrophilic substitution : Iodine-mediated trifluoromethylation in the presence of NaOH at 110°C.

Optimization :

-

Cs2CO3 enhances reactivity in SN2 reactions with trifluoroethyl iodides.

-

Pd2(dba)3/Xantphos systems improve coupling efficiency for aryl halides.

N1-Methylation Strategies

Methylation is achieved via:

-

Alkylation : Methyl iodide in MeCN with Cs2CO3 (yield: 78%).

-

Reductive amination : Formaldehyde and sodium cyanoborohydride in methanol (yield: 65%).

Challenges :

Hydrochloride Salt Formation

The free base is treated with HCl/dioxane (4 M) at 20°C for 12 hours, followed by pH adjustment to 8 with NaHCO3 and extraction into DCM. Lyophilization yields the hydrochloride salt as a white solid.

Characterization :

Analytical and Spectroscopic Validation

Chemical Reactions Analysis

Substitution Reactions

The amino group at position 3 and the electron-withdrawing trifluoromethyl group at position 5 facilitate nucleophilic and electrophilic substitutions.

Key Reagents and Conditions:

-

Nucleophilic Substitution: Halogens (Cl₂, Br₂) or nucleophiles (e.g., piperazine derivatives) under mild conditions (40–60°C) in polar aprotic solvents like DMF or DMSO .

-

Electrophilic Substitution: Limited due to deactivation by the trifluoromethyl group, but directed ortho/para substitution is possible under acidic conditions .

Example Reaction:

Coupling with 1-(3-(trifluoromethyl)phenyl)piperazine using 1,1′-thiocarbonyldiimidazole yields thiourea derivatives (e.g., 1 in ) with >80% efficiency.

| Reagent | Product | Yield (%) | Conditions |

|---|---|---|---|

| 1,1′-Thiocarbonyldiimidazole | N-(4-Methylpyridin-2-yl)-4-(3-(trifluoromethyl)phenyl)piperazine-1-carbothioamide | 86 | 40°C, DMF, 7 min |

Oxidation and Reduction

The pyridinone ring and amino group participate in redox reactions.

Oxidation

Reagents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).

Products: Pyridinone oxide derivatives or hydroxylated intermediates.

Mechanism: Oxidation of the amino group to nitro or hydroxylamine occurs under strong oxidizing conditions, while the ring may undergo epoxidation at C4–C5 .

Reduction

Reagents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

Products: Dihydropyridinone derivatives via selective reduction of the carbonyl group.

| Reaction Type | Reagent | Product | Key Observation |

|---|---|---|---|

| Reduction | NaBH₄ | 3-Amino-1-methyl-5-(trifluoromethyl)-1,2-dihydropyridin-2-ol | Stabilizes enol tautomer |

| Oxidation | KMnO₄ (acidic) | 3-Nitro-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one | Requires elevated temperatures |

Coupling and Functionalization

The amino group enables cross-coupling reactions for constructing complex heterocycles.

Applications:

-

Suzuki–Miyaura Coupling: Palladium-catalyzed coupling with aryl boronic acids to introduce aryl groups at position 3 .

-

Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates generates ureas/thioureas, as demonstrated in .

Case Study ( ):

Phenoxycarbonyl chloride coupling with 4-picolin-2-amine produces urea analogues with IC₅₀ values <10 μM against B. subtilis Sfp-PPTase, highlighting bioactivity relevance.

Stability and Degradation

-

Thermal Stability: Decomposes above 200°C, releasing HCl and forming charred residues .

-

Hydrolytic Sensitivity: The hydrochloride salt is hygroscopic; prolonged exposure to moisture leads to hydrolysis of the amino group .

Comparative Reactivity

The trifluoromethyl group enhances electrophilic substitution resistance but increases susceptibility to nucleophilic attack at position 4. Comparisons with non-fluorinated analogues reveal:

| Compound | Reactivity at Position 4 | Oxidation Rate (Relative) |

|---|---|---|

| 3-Amino-1-methyl-5-phenylpyridin-2(1H)-one | High | 1.0 (Reference) |

| 3-Amino-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one | Low | 0.3 |

Industrial-Scale Considerations

Optimized synthetic routes employ:

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 3-Amino-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one exhibit antimicrobial properties. Studies have shown effectiveness against various bacterial strains, making it a candidate for developing new antibiotics or antimicrobial agents .

Antiviral Properties

Some derivatives of pyridine compounds have demonstrated antiviral activity. The trifluoromethyl group enhances biological activity, potentially allowing for the development of antiviral medications targeting specific viral infections .

Anti-inflammatory Agents

The compound's structure suggests potential anti-inflammatory properties. Preliminary studies indicate that it may inhibit certain inflammatory pathways, which could be beneficial in treating conditions like arthritis or other inflammatory diseases .

Herbicides and Pesticides

3-Amino-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one has been explored as a building block for developing herbicides and pesticides. Its fluorinated structure contributes to increased potency and selectivity against target pests while minimizing environmental impact .

Plant Growth Regulators

Research is ongoing into its use as a plant growth regulator. The compound may influence plant growth processes, enhancing crop yields and resilience against stressors .

Fluorinated Polymers

The incorporation of trifluoromethyl groups into polymer matrices can enhance thermal stability and chemical resistance. This compound can serve as a precursor for synthesizing advanced materials used in coatings and composites with superior properties .

Sensors and Electronics

Due to its unique electronic properties, 3-Amino-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one is being investigated for applications in sensors and electronic devices. Its ability to modify surface characteristics can lead to improved sensor performance in detecting environmental pollutants .

Case Studies

Mechanism of Action

The mechanism of action of 3-Amino-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Key Observations:

- Substituent Effects : The trifluoromethyl group at the 5-position enhances metabolic stability and electronegativity across all analogs .

- Amino vs. Halogen at 3-Position: The amino group in the target compound improves hydrogen-bonding capacity compared to bromo/iodo analogs, influencing receptor binding in therapeutic contexts .

Key Observations:

- Rhodium-catalyzed methods (e.g., for bromo analogs) offer regioselectivity but require inert conditions .

Biological Activity

3-Amino-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one hydrochloride (CAS Number: 1553950-73-4) is a pyridine derivative characterized by the presence of a trifluoromethyl group, which significantly influences its biological activity. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the development of therapies targeting various pathogens.

- Molecular Formula : C₇H₇F₃N₂O

- Molecular Weight : 192.14 g/mol

- IUPAC Name : 3-amino-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one

- Purity : Typically above 95% .

Biological Activity Overview

The biological activity of 3-amino-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one is primarily linked to its interaction with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity and metabolic stability, which are critical for drug efficacy.

Antimicrobial Activity

Research indicates that compounds containing the trifluoromethyl group exhibit enhanced activity against certain pathogens. For instance, studies have shown that this compound can inhibit the growth of Chlamydia trachomatis, a significant cause of sexually transmitted infections. The presence of the trifluoromethyl group is crucial for this activity, as derivatives lacking this substituent demonstrated no significant antimicrobial effects .

The mechanism through which 3-amino-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one exerts its biological effects involves:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes critical for pathogen survival.

- Disruption of Cellular Processes : It has been observed to affect cellular morphology and inclusion formation in infected cells, suggesting interference with normal cellular functions .

- Selectivity and Toxicity : While effective against certain pathogens, the compound shows low toxicity towards mammalian cells, indicating a favorable therapeutic index .

Study on Antichlamydial Activity

A recent study focused on the synthesis and evaluation of various derivatives of pyridine compounds, including 3-amino-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one. The study reported:

- EC50 Values : The effective concentration (EC50) required to inhibit C. trachomatis growth was significantly lower for compounds featuring the trifluoromethyl group compared to their non-fluorinated counterparts.

| Compound | EC50 (μM) | Comments |

|---|---|---|

| Base Compound | N/A | Reference |

| Trifluoromethyl Derivative | 0.010 | High activity |

| Non-Fluorinated Analog | >100 | No activity |

This highlights the importance of the trifluoromethyl substituent in enhancing biological activity against C. trachomatis .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies emphasize that modifications to the pyridine ring can significantly alter biological activity. For example:

- Electron-Withdrawing Groups : The introduction of electron-withdrawing groups like trifluoromethyl at strategic positions on the aromatic ring has been shown to enhance potency against various targets.

Summary Table of SAR Findings

| Modification | Effect on Activity |

|---|---|

| Addition of -CF₃ | Increased potency |

| Replacement with -Cl | Moderate activity |

| Removal of -CF₃ | No significant activity |

These findings underscore the critical role that molecular structure plays in determining the biological efficacy of pyridine derivatives .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Amino-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one HCl, and how can intermediates be characterized?

- Methodological Answer : A plausible route involves substituting bromine in 3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one (CAS: 1215205-35-8) with an amino group via nucleophilic amination using ammonia or protected amines under controlled pH (e.g., ammonium acetate buffer, pH 6.5) . Intermediates should be characterized using HPLC (≥98% purity thresholds) and / to confirm structural integrity. Crystallographic validation (e.g., single-crystal XRD) can resolve ambiguities in tautomeric forms, as demonstrated in related pyridinone co-crystals .

Q. How should researchers ensure compound stability during storage?

- Methodological Answer : Store the compound in a desiccator at 2–8°C, protected from light, due to the hygroscopic nature of HCl salts and the potential for hydrolysis of the trifluoromethyl group. Stability testing via accelerated degradation studies (40°C/75% RH for 1 month) can identify degradation products, with LC-MS monitoring for loss of amine functionality or formation of byproducts like 5-fluorocytosine analogs .

Q. What analytical techniques are critical for verifying purity and structural conformation?

- Methodological Answer : Use a combination of:

- HPLC with UV detection (λ = 254 nm) to assess purity (>95% by GC or HPLC) .

- Mass spectrometry (HRMS) to confirm molecular weight (e.g., CHFNO·HCl, MW 234.61).

- Vibrational spectroscopy (FTIR) to detect amine N-H stretches (~3300 cm) and carbonyl (C=O) vibrations (~1680 cm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data arising from tautomerism or solvate formation?

- Methodological Answer : Co-crystallization studies with water or alcohols (e.g., 1:1:1 hydrate co-crystals) can stabilize specific tautomers, as shown for 4-amino-5-fluoropyrimidin-2(1H)-one . Use temperature-dependent XRD to monitor phase transitions and DFT calculations to predict energetically favored tautomers. Conflicting data may arise from non-stoichiometric solvation; dynamic vapor sorption (DVS) can quantify hydrate stability under varying humidity .

Q. What strategies optimize reaction yields in amination steps when steric hindrance from the trifluoromethyl group limits reactivity?

- Methodological Answer : Employ bulky palladium catalysts (e.g., XPhos-Pd-G3) to mitigate steric effects during Buchwald-Hartwig amination. Alternatively, microwave-assisted synthesis (120°C, 30 min) enhances kinetic control. Monitor reaction progress via in-situ to track trifluoromethyl group integrity .

Q. How do electronic effects of the trifluoromethyl group influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The strong electron-withdrawing nature of the -CF group deactivates the pyridinone ring, reducing susceptibility to electrophilic substitution. Prioritize meta-directed reactions (e.g., Suzuki-Miyaura coupling at the 5-position) or use directing groups (e.g., pivaloyl-protected amines) to enhance regioselectivity .

Q. What experimental approaches address low solubility in aqueous buffers for biological assays?

- Methodological Answer : Use co-solvents like DMSO (≤1% v/v) or cyclodextrin-based formulations. Alternatively, synthesize prodrugs (e.g., acetyl-protected amines) to improve lipophilicity. For in vitro studies, prepare stock solutions in 0.1 M HCl (pH 3.0) and dilute into assay buffers to prevent precipitation .

Contradiction Analysis & Advanced Design

Q. How should researchers interpret conflicting bioactivity data across cell lines?

- Methodological Answer : Differences may arise from variable expression of target proteins (e.g., DPP-4 inhibition in diabetes models ). Perform target engagement assays (e.g., cellular thermal shift assays, CETSA) to confirm binding. Use isogenic cell lines to isolate genetic factors influencing response.

Q. What methodologies validate the environmental impact of synthetic byproducts?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.